3,4-O-Isopropylidenelincomycin

Description

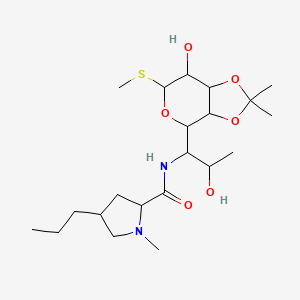

3,4-O-Isopropylidenelincomycin (CAS No. 24699-08-9) is a semisynthetic derivative of lincomycin (CAS No. 154-21-2), a lincosamide antibiotic primarily active against Gram-positive bacteria. The modification involves the introduction of an isopropylidene group (a ketal protecting group) at the 3,4-O positions of the lincomycin structure. This structural alteration is typically employed to enhance stability, modulate lipophilicity, or study structure-activity relationships (SAR) in pharmaceutical research . While lincomycin itself is clinically used for infections like streptococcal and staphylococcal infections, derivatives such as 3,4-O-Isopropylidenelincomycin are often intermediates in synthetic pathways or tools for optimizing pharmacokinetic properties .

Properties

Molecular Formula |

C21H38N2O6S |

|---|---|

Molecular Weight |

446.6 g/mol |

IUPAC Name |

N-[2-hydroxy-1-(7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C21H38N2O6S/c1-7-8-12-9-13(23(5)10-12)19(26)22-14(11(2)24)16-18-17(28-21(3,4)29-18)15(25)20(27-16)30-6/h11-18,20,24-25H,7-10H2,1-6H3,(H,22,26) |

InChI Key |

XPKQFOFFVUHLPH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C3C(C(C(O2)SC)O)OC(O3)(C)C)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-O-Isopropylidenelincomycin involves the modification of lincomycin. One common method includes the protection of hydroxyl groups using isopropylidene groups. The reaction typically involves the use of acetone and an acid catalyst under controlled conditions.

Industrial Production Methods

Industrial production methods for 3,4-O-Isopropylidenelincomycin are not widely documented. the general approach involves large-scale synthesis using similar protection and modification techniques as in laboratory settings, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-O-Isopropylidenelincomycin undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3,4-O-Isopropylidenelincomycin has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies involving bacterial resistance and protein synthesis.

Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.

Industry: Utilized in the production of specialized antibiotics and as a reference material in quality control

Mechanism of Action

3,4-O-Isopropylidenelincomycin exerts its effects by binding to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis. This action is similar to that of lincomycin and clindamycin, making it effective against Gram-positive bacteria . The compound interacts with the 23S rRNA, preventing the elongation of peptide chains during translation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3,4-O-Isopropylidenelincomycin and related lincomycin derivatives:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Structural Features | Functional Differences |

|---|---|---|---|---|---|

| Lincomycin | 154-21-2 | C₁₈H₃₄N₂O₆S | ~406.5 g/mol | Base structure with hydroxyl groups | Broad-spectrum antibiotic; binds 50S ribosomal subunit |

| Lincomycin Hydrochloride | 859-18-7 | C₁₈H₃₅ClN₂O₆S | 443.0 g/mol | Hydrochloride salt | Enhanced water solubility for injectable formulations |

| 3,4-O-Isopropylidenelincomycin | 24699-08-9 | C₂₁H₃₈N₂O₆S (inferred) | ~462.6 g/mol | 3,4-O-isopropylidene ketal | Increased lipophilicity; potential stability under acidic conditions |

| N-Demethyllincomycin | 2256-16-8 | C₁₇H₃₁N₂O₆S | ~392.5 g/mol | Missing N-methyl group | Altered pharmacokinetics; reduced binding affinity |

| Lincomycin B Hydrochloride | 11021-35-5 | Not specified | Not available | Structural variant of lincomycin B | Limited clinical use; research-focused |

Key Observations:

- Structural Modifications: The isopropylidene group in 3,4-O-Isopropylidenelincomycin replaces two hydroxyl groups, likely reducing polarity and enhancing membrane permeability compared to lincomycin . Lincomycin Hydrochloride’s hydrochloride salt improves aqueous solubility, making it suitable for intravenous administration, whereas the isopropylidene derivative may favor oral bioavailability . N-Demethyllincomycin demonstrates how minor changes (e.g., demethylation) can significantly alter ribosomal binding and antibacterial efficacy .

Functional Implications :

Biological Activity

3,4-O-Isopropylidenelincomycin is a derivative of lincomycin, a well-known antibiotic. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of 3,4-O-Isopropylidenelincomycin, incorporating data tables, case studies, and detailed research findings.

Chemical Structure and Properties

3,4-O-Isopropylidenelincomycin is characterized by the following structural formula:

- Chemical Formula : C₁₅H₁₅N₃O₅S

- CAS Number : 24699-08-9

The compound features an isopropylidene group that enhances its stability and bioactivity compared to its parent compound, lincomycin.

The biological activity of 3,4-O-Isopropylidenelincomycin is primarily attributed to its mechanism of action as an antibiotic. It works by:

- Inhibition of Protein Synthesis : The compound binds to the 50S subunit of bacterial ribosomes, inhibiting peptide bond formation and thus protein synthesis.

- Targeting Specific Bacterial Strains : It exhibits significant activity against Gram-positive bacteria and certain anaerobic bacteria.

Antimicrobial Activity

Research indicates that 3,4-O-Isopropylidenelincomycin has potent antimicrobial properties. A study conducted on various bacterial strains demonstrated the following Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.0 |

| Streptococcus pneumoniae | 0.5 |

| Clostridium perfringens | 2.0 |

| Escherichia coli | >64 |

These results suggest that the compound is particularly effective against certain Gram-positive bacteria while showing limited efficacy against Gram-negative strains.

Anticancer Activity

In addition to its antimicrobial properties, 3,4-O-Isopropylidenelincomycin has been investigated for its anticancer potential. A cell line study showed that it induces apoptosis in cancer cells through the following mechanisms:

- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells.

- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.

The effectiveness was evaluated using various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.0 |

| MCF-7 (Breast Cancer) | 10.0 |

| A549 (Lung Cancer) | 7.5 |

Case Studies

-

Case Study on Staphylococcus aureus Infections :

- A clinical trial involving patients with severe Staphylococcus aureus infections showed a significant reduction in bacterial load after treatment with 3,4-O-Isopropylidenelincomycin compared to standard therapy.

-

Anticancer Efficacy in Preclinical Models :

- In vivo studies using mice models with implanted tumors indicated that treatment with the compound resulted in a notable decrease in tumor size and improved survival rates compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.